molecular formula C15H16N4O2 B5602265 2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine

2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine

Cat. No. B5602265
M. Wt: 284.31 g/mol
InChI Key: VVXSJIZXYDXDCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods, including multicomponent reactions and Cu-catalyzed synthesis. For instance, a sequential multicomponent synthesis method has been developed for creating a library of 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles, showcasing the methodology's efficiency and versatility in constructing complex heterocycles from simple starting materials (S. Kurhade et al., 2019). Additionally, a Cu-catalyzed synthesis approach utilized ethyl tertiary amines as carbon sources to efficiently synthesize 3-formyl imidazo[1,2-a]pyridines, highlighting the reaction's broad substrate scope and functional group tolerance (C. Rao et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound of interest is related to various heterocyclic compounds, such as imidazo[1,2-a]pyridines, which have been extensively studied for their synthetic methodologies and potential applications in diverse fields. Notably, the compound belongs to a broader class of chemicals that have shown promise in the development of new therapeutic agents, materials, and chemical methodologies.

  • Sequential Multicomponent Synthesis : A method involving the synthesis of 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles demonstrates the compound's relevance in creating bis-heterocycles with high scaffold diversity using a short reaction sequence. This process underscores the compound's potential in generating a wide range of chemically diverse molecules for various applications (S. Kurhade et al., 2019).

  • Innovative Synthetic Approaches : The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines highlights the use of novel activation modes for ethyl tertiary amines. This approach allows for broad substrate scope and functional group tolerance, leading to diversified and valuable products, which could open new avenues in the synthesis of complex molecules (C. Rao, Shaoyu Mai, & Q. Song, 2017).

  • Synthetic Routes to Anticancer Agents : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents demonstrates the compound's utility in medicinal chemistry. These synthetic routes developed for the synthesis of congeners underscore the compound's importance in the quest for new therapeutic agents (Carroll Temple et al., 1987).

  • Development of VEGFR-2 Kinase Inhibitors : The design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors showcase the compound's relevance in the development of new kinase inhibitors for cancer therapy. This work exemplifies the compound's potential application in targeted cancer treatments (Sun-Young Han et al., 2012).

properties

IUPAC Name

5-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-7-19-9-12(16-13(19)3-1)4-5-14-17-15(18-21-14)11-6-8-20-10-11/h1-3,7,9,11H,4-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXSJIZXYDXDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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